

In-Depth Technical Guide: (E)-Ethyl 4,4-dimethoxybut-2-enoate

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Compound of Interest

Compound Name: (E)-Ethyl 4,4-dimethoxybut-2-enoate

Cat. No.: B046319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and currently available data for **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Identifiers

(E)-Ethyl 4,4-dimethoxybut-2-enoate is an organic compound classified as an enoate ester. The "(E)" designation indicates the stereochemistry of the double bond, where the main carbon chain substituents are on opposite sides. The molecule features a terminal ethyl ester group and a dimethyl acetal at the 4-position.

Table 1: Molecular Identifiers

Identifier	Value
IUPAC Name	ethyl (E)-4,4-dimethoxybut-2-enoate
CAS Number	114736-25-3[1]
Molecular Formula	C ₈ H ₁₄ O ₄ [2]
Molecular Weight	174.19 g/mol [2]
Canonical SMILES	CCOC(=O)C=CC(OC)OC
InChI	InChI=1S/C8H14O4/c1-4-12-8(11)6-5-7(9-2)10-3/h5-7H,4H2,1-3H3/b6-5+
PubChem CID	13917752[2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings. Below is a summary of the available data for **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.

Table 2: Physicochemical Data

Property	Value	Source
Appearance	Clear Colourless Oil	Pharmaffiliates
Boiling Point	221.9±40.0 °C (Predicted)	ChemicalBook[3]
Density	1.019±0.06 g/cm ³ (Predicted)	ChemicalBook[3]
Storage	2-8°C Refrigerator	Pharmaffiliates

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. As of the latest search, specific experimental spectra for **(E)-Ethyl 4,4-dimethoxybut-2-enoate** are not readily available in public databases. The following sections are placeholders for typical spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

No experimental data available at this time.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

No experimental data available at this time.

IR (Infrared) Spectroscopy

No experimental data available at this time.

Mass Spectrometry

No experimental data available at this time.

Experimental Protocols

A detailed and validated experimental protocol for the synthesis of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is not explicitly available in the searched literature. However, general synthetic strategies for similar α,β -unsaturated esters often involve Wittig-type reactions or Horner-Wadsworth-Emmons reactions.

Conceptual Synthesis Workflow

The synthesis of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** could conceptually proceed via the reaction of a stabilized phosphorus ylide with a suitable aldehyde. A logical precursor would be dimethoxyacetaldehyde. The workflow can be visualized as follows:

Caption: Conceptual Horner-Wadsworth-Emmons synthesis route.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the involvement of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** in any signaling pathways. Research on the biological effects of related butenoate derivatives has been conducted in

areas such as cancer research, where some have been investigated as kinase inhibitors.[4] However, these findings are not directly applicable to the title compound without further investigation.

Safety and Handling

Detailed safety and handling information for **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is not available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a chemical compound with a well-defined structure. While its basic molecular and some predicted physicochemical properties are known, there is a significant lack of publicly available experimental data, including spectroscopic analyses and a detailed synthesis protocol. Furthermore, its biological activity remains unexplored. This guide highlights the current knowledge gaps and underscores the need for further experimental investigation to fully characterize this compound and explore its potential applications in research and development.

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